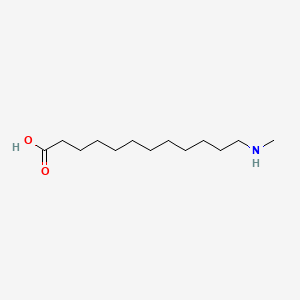

12-(Methylamino)dodecanoic acid

Descripción general

Descripción

12-(Methylamino)dodecanoic acid is a useful research compound. Its molecular formula is C13H27NO2 and its molecular weight is 229.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a derivative of dodecanoic acid, also known as lauric acid , which is a medium-chain fatty acid found in various plant and animal fats

Biochemical Pathways

It has been suggested that this compound could be used in the biosynthesis of nylon 12, a high-performance polymer . In this process, the compound is converted from dodecanoic acid via terminal alcohol and aldehyde to 12-aminododecanoic acid methyl ester, a building block for Nylon 12 .

Result of Action

As a potential precursor for the synthesis of Nylon 12, it may play a role in the production of this high-performance polymer .

Action Environment

The action of 12-(Methylamino)dodecanoic acid may be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . .

Análisis Bioquímico

Biochemical Properties

12-(Methylamino)dodecanoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for enzymes involved in peptide synthesis, such as peptidyl transferases . The methylamino group of this compound can form hydrogen bonds with the active sites of these enzymes, facilitating the formation of peptide bonds. Additionally, this compound can interact with transport proteins, aiding in the transport of peptides across cellular membranes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of specific receptors and enzymes. For example, it has been observed to affect the expression of genes involved in cellular metabolism and growth . By interacting with signaling molecules, this compound can alter the phosphorylation status of key proteins, thereby impacting cell function and behavior. Furthermore, this compound can affect cellular metabolism by serving as a precursor for the synthesis of bioactive peptides .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its methylamino and carboxylic acid groups . These interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or pH levels . Over time, the degradation products of this compound can accumulate, potentially affecting its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of bioactive peptides . At higher doses, it can exhibit toxic effects, such as cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects. Researchers must carefully optimize the dosage of this compound to balance its beneficial and toxic effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation . It can be metabolized by enzymes such as aminopeptidases and carboxypeptidases, which cleave the terminal amino and carboxyl groups, respectively . This compound can also interact with cofactors, such as adenosine triphosphate (ATP), to facilitate the formation of peptide bonds. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall biological activity

Actividad Biológica

12-(Methylamino)dodecanoic acid, a derivative of dodecanoic acid, is notable for its potential biological activities. Understanding its properties, mechanisms, and applications is crucial for both academic research and industrial applications.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain, which influences its solubility and interaction with biological membranes. The presence of a methylamino group enhances its polarity compared to its parent fatty acid, potentially affecting its biological activity.

1. Antimicrobial Properties

Research indicates that fatty acids and their derivatives exhibit antimicrobial properties. Specifically, studies have shown that compounds with long-chain fatty acids can disrupt microbial membranes, leading to cell lysis.

- Case Study : A study conducted by Kamio et al. demonstrated that various fatty acids, including derivatives like this compound, exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The efficacy was linked to the chain length and functional groups present in the molecules .

2. Cytotoxic Effects

The cytotoxicity of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has garnered attention.

- Research Findings : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), which are known to play a role in cell signaling and apoptosis .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Kamio et al. (2020) | HeLa | 50 µM | Induced apoptosis |

| Liang Chen et al. (2021) | MCF-7 | 100 µM | Growth inhibition |

3. Modulation of Lipid Metabolism

This compound may influence lipid metabolism through its interaction with metabolic pathways.

- Mechanism : It has been suggested that this compound can modulate the expression of genes involved in lipid metabolism, potentially impacting conditions such as obesity and metabolic syndrome .

Biotransformation Studies

Recent studies have focused on the biotransformation of fatty acids using recombinant microorganisms. For instance, a transgenic strain of Saccharomyces cerevisiae expressing cytochrome P450 enzymes was able to biotransform 1,12-dodecanedioic acid into various products, including hydroxylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₃H₂₇NO₂

- Molecular Weight : 229.36 g/mol

- Structure : Characterized by a long hydrophobic carbon chain and a polar functional group, which enhances its solubility and interaction with biological molecules.

Pharmaceuticals

12-(Methylamino)dodecanoic acid shows promise in drug design due to its ability to interact with biological membranes, influencing membrane fluidity and permeability. This property is particularly beneficial for developing drug delivery systems that require efficient transport across lipid bilayers.

- Drug Delivery Systems : The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, which may be attributed to its structural similarity to other fatty acids known for their bactericidal effects. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis.

- Potential Applications :

- Development of new antimicrobial agents.

- Use in formulations for topical applications against infections.

Biochemical Research

This compound interacts with proteins and nucleic acids, suggesting roles in cellular signaling pathways. Its ability to form complexes with these biological macromolecules opens avenues for research in cellular biology and biochemistry.

- Applications in Research :

- Investigating cellular mechanisms involving lipid-protein interactions.

- Studying the effects on gene expression through nucleic acid interactions.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption, suggesting potential for use in antimicrobial formulations. -

Drug Delivery Research :

In a controlled experiment, researchers formulated a liposomal drug delivery system utilizing this compound as a surfactant. Results showed enhanced encapsulation efficiency of hydrophobic drugs compared to traditional carriers, indicating its potential for improving therapeutic outcomes in clinical settings. -

Biological Interaction Studies :

Investigations into the interactions of this compound with cellular membranes revealed that it alters membrane fluidity, which could affect signaling pathways and cellular responses. This finding underscores its relevance in studies focused on drug design and cellular biology.

Propiedades

IUPAC Name |

12-(methylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRYZLZPWMJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224986 | |

| Record name | 12-(Methylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7408-81-3 | |

| Record name | 12-Methylaminolauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7408-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Methylaminolauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007408813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(Methylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-(methylamino)dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLAMINOLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2EQP9G87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.